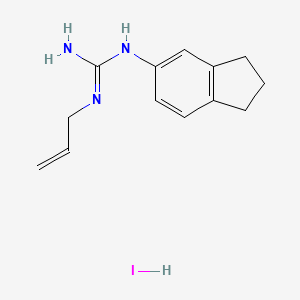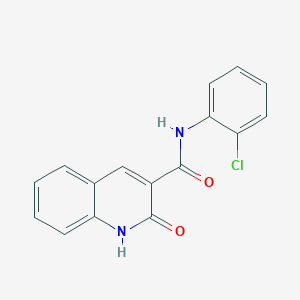![molecular formula C20H23FN2O2 B6639911 4-[[4-[(4-Fluorophenyl)-hydroxymethyl]piperidin-1-yl]methyl]benzamide](/img/structure/B6639911.png)
4-[[4-[(4-Fluorophenyl)-hydroxymethyl]piperidin-1-yl]methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[4-[(4-Fluorophenyl)-hydroxymethyl]piperidin-1-yl]methyl]benzamide is a complex organic compound characterized by its unique structure, which includes a benzamide group, a piperidine ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[[4-[(4-Fluorophenyl)-hydroxymethyl]piperidin-1-yl]methyl]benzamide typically involves multiple steps, starting with the preparation of the piperidine ring and the fluorophenyl group. One common synthetic route includes the following steps:
Formation of Piperidine Ring: Piperidine can be synthesized through the hydrogenation of pyridine or by the reduction of pyridine derivatives.
Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced through electrophilic aromatic substitution reactions, where a fluorine atom is added to a benzene ring.
Coupling of Piperidine and Fluorophenyl Groups: The piperidine ring and fluorophenyl group are then coupled using reagents such as carbodiimides or coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Formation of Benzamide Group: Finally, the benzamide group is introduced through the reaction of the intermediate compound with an amine under acidic conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions: 4-[[4-[(4-Fluorophenyl)-hydroxymethyl]piperidin-1-yl]methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.
Substitution Reactions: Substitution reactions can be carried out to replace certain atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution Reactions: Reagents like halogens (e.g., chlorine, bromine) and strong acids (e.g., hydrochloric acid) are employed.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction reactions can yield alcohols or amines.
Substitution Products: Substitution reactions can result in the formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
4-[[4-[(4-Fluorophenyl)-hydroxymethyl]piperidin-1-yl]methyl]benzamide has shown potential in various scientific research applications:
Chemistry: The compound can be used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: It has been studied for its biological activity, including potential antimicrobial and anti-inflammatory properties.
Medicine: Research has explored its use as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-[[4-[(4-Fluorophenyl)-hydroxymethyl]piperidin-1-yl]methyl]benzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.
Comparison with Similar Compounds
4-[[4-[(4-Fluorophenyl)-hydroxymethyl]piperidin-1-yl]methyl]benzamide can be compared to other similar compounds, such as:
4-[[4-(4-Methoxyphenyl)-hydroxymethyl]piperidin-1-yl]methyl]benzamide: This compound differs by having a methoxy group instead of a fluorine atom.
4-[[4-(4-Chlorophenyl)-hydroxymethyl]piperidin-1-yl]methyl]benzamide: This compound has a chlorine atom in place of the fluorine atom.
4-[[4-(4-Bromophenyl)-hydroxymethyl]piperidin-1-yl]methyl]benzamide: This compound features a bromine atom instead of fluorine.
These compounds share similar structural frameworks but exhibit different properties and biological activities due to the variation in substituents.
Properties
IUPAC Name |
4-[[4-[(4-fluorophenyl)-hydroxymethyl]piperidin-1-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O2/c21-18-7-5-15(6-8-18)19(24)16-9-11-23(12-10-16)13-14-1-3-17(4-2-14)20(22)25/h1-8,16,19,24H,9-13H2,(H2,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVAJNEADFVENMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(C2=CC=C(C=C2)F)O)CC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1,3,3-tetramethyl-2-[2-(4-methyl-1H-indol-3-yl)ethyl]guanidine;hydroiodide](/img/structure/B6639851.png)


![[4-(2-Hydroxyethyl)piperazin-1-yl]-(1-methylbenzotriazol-5-yl)methanone](/img/structure/B6639859.png)
![2-[4-[(4-fluorophenyl)-hydroxymethyl]piperidin-1-yl]-N-(3-methyl-1,2-oxazol-5-yl)acetamide](/img/structure/B6639892.png)
![1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[(1-methylcyclopentyl)methyl]urea](/img/structure/B6639898.png)
![4-[2-Hydroxy-3-(4-pyrazol-1-ylpiperidin-1-yl)propoxy]benzonitrile](/img/structure/B6639905.png)
![4-[4-[(4-Fluorophenyl)-hydroxymethyl]piperidine-1-carbonyl]benzonitrile](/img/structure/B6639908.png)

![4-[(4-chlorophenyl)-hydroxymethyl]-N-(2-methylpropyl)piperidine-1-carboxamide](/img/structure/B6639926.png)
![N-[2-[2-(2-hydroxyethyl)piperidin-1-yl]ethyl]methanesulfonamide](/img/structure/B6639928.png)
